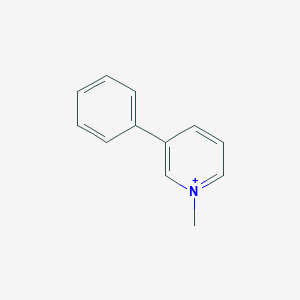

1-methyl-3-phenylpyridin-1-ium

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-3-phenylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJZRLIOGSSFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231838 | |

| Record name | Pyridinium, 1-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82540-43-0 | |

| Record name | Pyridinium, 1-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082540430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 Methyl 3 Phenylpyridin 1 Ium and Analogs

Elucidation of Reaction Pathways for Pyridinium (B92312) Formation and Transformation

The formation of 1-alkylpyridinium salts is a classic example of a quaternization reaction, a type of N-alkylation. For 1-methyl-3-phenylpyridin-1-ium, the synthesis involves the direct reaction of 3-phenylpyridine (B14346) with an appropriate methylating agent. This reaction proceeds via a nucleophilic attack from the lone pair of electrons on the pyridine (B92270) nitrogen onto the electrophilic methyl group of the agent (e.g., iodomethane (B122720) or methyl sulfate). This process is analogous to the behavior of tertiary aliphatic or aromatic amines in reactions that involve bond formation using the nitrogen's lone pair. gcwgandhinagar.com The result is a stable, quaternary pyridinium salt. gcwgandhinagar.com A general synthetic route, adapted from the synthesis of similar pyridinium structures, involves reacting the parent pyridine with an alkyl halide, often under reflux conditions, to yield the desired pyridinium salt. acs.org

Beyond simple formation, pyridinium salts can undergo further transformations. Meticulous characterization of reaction byproducts has led to the discovery of new reaction pathways, sometimes yielding complex tricyclic pyridinium compounds from seemingly simple starting materials. nih.govacs.org Additionally, certain reaction conditions can induce ring transformations of the pyridinium heterocycle itself, expanding its synthetic utility. clockss.org

Studies on Electrophilic and Nucleophilic Reactions of Pyridinium Rings

The reactivity of the pyridinium ring is fundamentally dictated by the electron-withdrawing nature of the positively charged nitrogen atom. This has profound consequences for both electrophilic and nucleophilic reactions.

Electrophilic Reactions: The pyridine ring is generally unreactive towards electrophilic aromatic substitution at its carbon atoms. wikipedia.orguoanbar.edu.iq The electronegative nitrogen atom inductively pulls electron density from the ring carbons, deactivating them. gcwgandhinagar.comuoanbar.edu.iq This deactivation is even more pronounced in a pre-formed pyridinium salt like 1-methyl-3-phenylpyridin-1-ium, where the formal positive charge on the nitrogen makes the ring highly electron-deficient. uoanbar.edu.iq Consequently, reactions like Friedel-Crafts alkylation or acylation typically fail, as electrophiles preferentially attack the electron-rich nitrogen of a neutral pyridine rather than the carbon ring. gcwgandhinagar.comwikipedia.org In cases where substitution does occur on a neutral pyridine, it favors the C-3 position, which is the most electron-rich carbon. wikipedia.org

Nucleophilic Reactions: In stark contrast to its inertness towards electrophiles, the pyridinium ring is highly susceptible to nucleophilic attack. wikipedia.orguoanbar.edu.iq The electron deficiency is most pronounced at the C-2 (alpha) and C-4 (gamma) positions, making them the preferred sites for nucleophiles. uoanbar.edu.iqmatanginicollege.ac.in Hard nucleophiles, such as organometallic reagents or hydrides, readily add to the C-2 position of the pyridine ring. quimicaorganica.org The presence of a permanent positive charge on the 1-methyl-3-phenylpyridin-1-ium cation makes it even more reactive towards nucleophiles than its neutral pyridine counterpart. quimicaorganica.org This enhanced reactivity allows even weaker nucleophiles to react with pyridinium salts. quimicaorganica.org

Catalytic and Photoredox Mechanisms Involving Pyridinium Species

In recent years, N-functionalized pyridinium salts have gained prominence as highly effective precursors for radical generation, particularly within the fields of photoredox and electron-donor-acceptor (EDA) catalysis. researchgate.netresearchgate.net Their electron-accepting capability is central to these mechanisms. researchgate.net

The low-lying vacant π* orbital of the pyridinium ring makes it an excellent electron acceptor, enabling it to readily undergo reduction via single electron transfer (SET). rsc.org This process can be initiated through several pathways:

Photocatalysis: A common approach involves using a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, becomes a potent reductant or oxidant. nih.govethz.ch In a reductive quenching cycle, the excited photocatalyst can transfer an electron to the pyridinium salt, initiating the reaction. rsc.org

Electron Donor-Acceptor (EDA) Complex Formation: Pyridinium salts can form EDA complexes with various electron donors (e.g., Hantzsch esters, tertiary amines, or sulfinates). rsc.orgd-nb.info These complexes exhibit a new absorption band at a longer wavelength (a bathochromic shift) compared to the individual components. d-nb.info This allows for direct excitation of the EDA complex with visible light, triggering an intermolecular SET from the donor to the pyridinium salt without the need for a separate photocatalyst. rsc.orgd-nb.info

Frustrated Lewis Pairs (FLPs): N-amidopyridinium salts can act as effective Lewis acids, forming FLPs with a Lewis base like a phosphine (B1218219). This interaction can promote a SET process, generating a phosphine radical cation and initiating a radical cascade, even under photocatalyst-free conditions. nih.gov

| SET Initiation Method | Description | Key Species Involved | Reference |

|---|---|---|---|

| Photoredox Catalysis | A photocatalyst absorbs visible light and transfers an electron to the pyridinium salt in a quenching cycle. | Ru(bpy)32+, Ir(ppy)3, Pyridinium Salt | nih.govethz.ch |

| EDA Complex Excitation | A ground-state complex between a pyridinium salt (acceptor) and an electron donor is excited by visible light, leading to direct electron transfer. | Pyridinium Salt, Hantzsch Ester, Et3N, Sulfinates | rsc.orgd-nb.info |

| Frustrated Lewis Pairs (FLPs) | A pyridinium salt acts as a Lewis acid, interacting with a Lewis base to facilitate SET upon activation. | N-amidopyridinium Salt, P(tBu)3 | nih.gov |

Pyridinyl Radical as a Reactive Intermediate: The pyridinyl radical itself can participate in reactions. For example, it can couple with other radicals, such as an allylic radical, to form a new C-C bond, leading to the functionalization of the pyridine ring at a position distinct from classical Minisci chemistry. acs.org The formation of such carbon-centered radicals has been confirmed by low-temperature EPR analysis. acs.org

Fragmentation to Generate Other Radicals: A more common pathway, especially for N-functionalized pyridinium salts like Katritzky salts, involves the fragmentation of the initially formed radical. researchgate.netrsc.org Upon reduction, the pyridinium radical undergoes cleavage of the N-substituent bond to release a radical species and the corresponding neutral pyridine. rsc.org This strategy is widely used to generate alkyl, amidyl, and other radicals for a vast array of synthetic transformations. researchgate.netrsc.org

Mechanistic investigations often employ a combination of control experiments, quantum yield measurements, and density functional theory (DFT) calculations to understand these pathways. rsc.org For instance, in the reaction of N-amidopyridinium salts with sulfinates, radical trapping experiments using 1,1-diphenylethene completely inhibited product formation, confirming the involvement of a radical pathway. rsc.org DFT calculations further elucidated the reaction profile, identifying the transition states and revealing that the regioselectivity of the radical addition to the pyridinium ring was the determining factor for the final product structure. rsc.org

| Pyridinium Precursor | Radical Generated | Subsequent Reaction/Role | Reference |

|---|---|---|---|

| N-Alkylpyridinium Salt (Katritzky Salt) | Alkyl Radical (R•) | Undergoes Giese additions, allylations, vinylations, and cross-coupling reactions. | rsc.orgd-nb.info |

| N-Amidopyridinium Salt | Amidyl Radical (after fragmentation) | Can propagate a radical chain reaction. | rsc.org |

| Protonated Pyridine | Pyridinyl Radical | Couples with other radicals (e.g., allylic radicals) for C-H functionalization. | acs.org |

| Pyridinium Salt + Sulfinate (EDA) | Sulfonyl Radical (RSO2•) | Adds to alkenes to initiate a three-component sulfonative pyridylation. | rsc.org |

Intramolecular Rearrangements and Cycloaddition Reactions Involving Pyridinium Systems

Pyridinium systems are excellent precursors for intramolecular cycloaddition reactions, providing powerful tools for the rapid construction of complex, polycyclic nitrogen-containing architectures. These reactions often involve the generation of a reactive dipole from the pyridinium ring.

A prominent example is the reaction of 3-oxidopyridinium betaines, which are zwitterionic analogs of pyridinium salts. When a 3-oxidopyridinium derivative bears a tethered diene or alkene, it can undergo an intramolecular [4+3] or [3+2] cycloaddition upon heating. rsc.orgresearchgate.net For instance, N-alkylation of 5-hydroxynicotinic acid esters with electrophiles containing a diene functionality produces pyridinium salts that, upon treatment with a base to form the 3-oxidopyridinium betaine, undergo intramolecular [4+3] cycloaddition. researchgate.net This strategy has been successfully applied to synthesize the core ABC ring system of the complex alkaloid daphnicyclidin A. researchgate.net

Similarly, pyridinium ylides, which are 1,3-dipoles generated from pyridinium salts, are widely used in both inter- and intramolecular cycloaddition reactions. clockss.orgchim.it These reactions provide facile access to indolizine (B1195054) cores and other fused heterocyclic systems. clockss.org The reactivity and regioselectivity of these cycloadditions are influenced by the substituents on both the pyridinium ring and the dipolarophile, offering a versatile approach to molecular complexity. rsc.org

Advanced Spectroscopic Characterization of 1 Methyl 3 Phenylpyridin 1 Ium and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 1-methyl-3-phenylpyridin-1-ium, offering detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the structure of 1-methyl-3-phenylpyridin-1-ium. The chemical shifts (δ) are indicative of the electronic environment of the nuclei. ucl.ac.uklibretexts.org For 1-methyl-3-phenylpyridin-1-ium iodide, specific chemical shifts have been reported. doi.org

In the ¹H NMR spectrum, the protons on the pyridinium (B92312) ring are deshielded due to the positive charge on the nitrogen atom, leading to resonances at lower fields. The protons of the phenyl group exhibit chemical shifts in the aromatic region, while the methyl protons attached to the nitrogen appear at a higher field. libretexts.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridinium ring, particularly those adjacent to the nitrogen, are significantly deshielded. The chemical shifts of the phenyl group carbons and the methyl carbon provide further confirmation of the molecular structure. doi.orgrsc.orgresearchgate.net

Below are representative data tables for the ¹H and ¹³C NMR chemical shifts of 1-methyl-3-phenylpyridin-1-ium iodide, typically recorded in a solvent like DMSO-d₆. doi.orgdoi.org

Table 1: ¹H NMR Chemical Shifts for 1-Methyl-3-phenylpyridin-1-ium Iodide

| Proton | Chemical Shift (ppm) |

|---|---|

| Pyridinium H-2 | ~9.3 |

| Pyridinium H-6 | ~9.1 |

| Pyridinium H-4 | ~8.5 |

| Pyridinium H-5 | ~8.2 |

| Phenyl H (ortho, meta, para) | 7.6-7.8 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts for 1-Methyl-3-phenylpyridin-1-ium Iodide

| Carbon | Chemical Shift (ppm) |

|---|---|

| Pyridinium C-2 | ~147 |

| Pyridinium C-6 | ~145 |

| Pyridinium C-4 | ~144 |

| Phenyl C-ipso | ~133 |

| Phenyl C-ortho | ~131 |

| Phenyl C-para | ~130 |

| Phenyl C-meta | ~129 |

| Pyridinium C-3 | ~138 |

| Pyridinium C-5 | ~128 |

Note: The assignments are based on general principles of NMR spectroscopy and data from similar compounds. Specific assignments often require 2D NMR techniques.

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. doi.orgiranchembook.ir

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.com For 1-methyl-3-phenylpyridin-1-ium, COSY spectra would show correlations between adjacent protons on the pyridinium ring (e.g., H-2 with H-4, H-4 with H-5, and H-5 with H-6) and within the phenyl ring. iranchembook.iremerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the HSQC spectrum would show a cross-peak between the N-methyl protons and the N-methyl carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for establishing the connectivity between the phenyl and pyridinium rings. For example, correlations would be expected between the ortho-protons of the phenyl ring and the C-3 carbon of the pyridinium ring, as well as the C-2 and C-4 carbons of the pyridinium ring. columbia.edulibretexts.org

These 2D NMR experiments, used in combination, provide a detailed and robust structural assignment of 1-methyl-3-phenylpyridin-1-ium. cuni.czdoi.org

Solid-State NMR for Structural Insights in Condensed Phases

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline or amorphous solid phase. researchgate.netnih.gov In the solid state, anisotropic interactions, which are averaged out in solution, become significant and can provide valuable structural information. figshare.com

For 1-methyl-3-phenylpyridin-1-ium, ssNMR can be used to study polymorphism, which is the existence of multiple crystalline forms. Different polymorphs can have distinct ssNMR spectra due to differences in packing and intermolecular interactions. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. nih.gov Furthermore, ssNMR can be used to probe the conformation of the phenyl group relative to the pyridinium ring in the solid state.

Isotope Labeling Studies in Mechanistic Spectroscopic Investigations

Isotope labeling, where specific atoms in a molecule are replaced with their isotopes (e.g., ¹³C, ¹⁵N, or ²H), is a powerful tool in mechanistic studies. researchgate.netchemrxiv.orgau.dk In the context of 1-methyl-3-phenylpyridin-1-ium, isotope labeling can be used to follow the course of a reaction or to aid in the assignment of NMR signals. nih.govchemrxiv.orgbohrium.comacs.org

For instance, synthesizing 1-methyl-3-phenylpyridin-1-ium with a ¹³C-labeled methyl group would result in a significantly enhanced signal for the methyl carbon in the ¹³C NMR spectrum, confirming its assignment. eurisotop.comibs.fr Similarly, ¹⁵N labeling of the pyridinium nitrogen would allow for direct observation of the nitrogen atom by ¹⁵N NMR, providing information about its electronic environment and involvement in any chemical processes. chemrxiv.orgchemrxiv.org Isotope labeling is particularly crucial when studying reaction mechanisms, as it allows for the tracking of atoms throughout a chemical transformation. chemrxiv.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule. cdnsciencepub.com

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. vscht.cz The IR spectrum of 1-methyl-3-phenylpyridin-1-ium exhibits characteristic absorption bands that can be assigned to specific functional groups and vibrational modes. rsc.orgevitachem.comuc.ptnist.gov

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridinium and phenyl rings typically appear above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H stretching of the methyl group is observed in the region of 2850-3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen bonds of the pyridinium ring give rise to a series of bands in the 1400-1650 cm⁻¹ region. ajol.infopku.edu.cn

Ring Vibrations: The breathing modes of the pyridinium and phenyl rings also appear in the fingerprint region of the spectrum. ajol.info

C-H Bending: In-plane and out-of-plane C-H bending vibrations for both aromatic rings occur at lower wavenumbers. vscht.cz

The precise positions and intensities of these bands can be influenced by the substituent pattern and the nature of the counter-ion. acs.org

Table 3: Characteristic IR Absorption Bands for 1-Methyl-3-phenylpyridin-1-ium

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C/C=N Ring Stretching | 1400 - 1650 |

| C-H In-plane Bending | 1000 - 1300 |

Note: These are general ranges and the actual spectrum may show more complex patterns.

Raman Spectroscopy for Molecular Vibrations and Structural Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering insights into the chemical structure, phase, and polymorphism of a material. The Raman spectrum of 1-methyl-3-phenylpyridin-1-ium would be characterized by vibrations arising from the pyridinium ring, the phenyl substituent, and the methyl group.

The principal vibrations expected for the 1-methyl-3-phenylpyridin-1-ium cation are associated with the stretching and bending modes of its constituent functional groups. The aromatic C-H stretching vibrations of both the phenyl and pyridinium rings are typically observed in the 3000-3100 cm⁻¹ region. spectroscopyonline.com The aliphatic C-H stretching of the N-methyl group would present bands around 2850-2975 cm⁻¹. westmont.edu

Table 1: Expected Raman Vibrational Modes for 1-Methyl-3-phenylpyridin-1-ium

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Phenyl and Pyridinium Rings |

| Aliphatic C-H Stretch | 2850-2975 | N-Methyl Group |

| Ring C=C/C=N Stretch | 1500-1650 | Pyridinium Ring |

| Ring C=C Stretch | ~1600 | Phenyl Ring |

| In-plane C-H Bend | 1000-1300 | Phenyl and Pyridinium Rings |

Electronic Absorption and Emission (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. The UV-Vis spectrum of 1-methyl-3-phenylpyridin-1-ium and its derivatives is expected to be dominated by π-π* transitions within the conjugated system formed by the phenyl and pyridinium rings.

For instance, the UV-Vis absorption spectra of phenyl-substituted pyridines and imidazoles typically display one or two absorption bands in the range of 241-274 nm. rsc.org The absorption spectrum of 1-methyl-4-(4-(1-methylpyridin-1-ium-4-yl)benzamido)pyridin-1-ium (PB2+), a more complex derivative, is influenced by the phenylpyridinium salt moiety. researchgate.net The incorporation of additional chromophores or the extension of conjugation in pyridinium salts generally leads to a shift in the absorption wavelength. researchgate.net

Studies on various N-phenylpyridinium chlorides have utilized UV-Vis spectroscopy to determine properties such as their critical micellar concentration. lew.ro In a study of polystyrene-b-poly(2-vinyl phenacyl pyridinium hexafluorophosphate), the formation of the pyridinium salt resulted in distinct changes in the UV-Vis spectrum compared to the parent polymer. researchgate.net While a specific spectrum for 1-methyl-3-phenylpyridin-1-ium iodide is mentioned in the literature, the absorption maxima are not detailed in the provided abstracts. doi.orgrsc.org However, based on related compounds, one can anticipate strong absorptions in the UV region.

Table 2: UV-Vis Absorption Data for Related Phenylpyridinium Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Phenyl-substituted pyridines and imidazoles | Not specified | 241-274 | rsc.org |

X-ray Diffraction Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, yielding precise bond lengths, bond angles, and details of the crystal packing. While a crystal structure for 1-methyl-3-phenylpyridin-1-ium is not available in the cited literature, data from closely related derivatives offer significant insights into the expected molecular geometry.

For example, the crystal structure of a palladium(II) complex containing a 4-phenylpyridine (B135609) ligand reveals a slightly distorted square-planar geometry around the metal center. iucr.org In this complex, the dihedral angle between the imidazole (B134444) and pyridine (B92270) rings is 34.53 (8)°. iucr.org Another study on 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one crystallized as a hydrochloride salt, shows the pyridine ring inclined to the phenyl ring by 40.17 (7)°. nih.gov These examples highlight that the relative orientation of the phenyl and pyridinium rings is a key conformational feature.

In general, the crystal packing of pyridinium salts is influenced by a network of non-covalent interactions, including hydrogen bonds (if suitable donors and acceptors are present) and π-π stacking interactions between the aromatic rings. iucr.org The presence of a phenyl ring is often utilized in medicinal chemistry to promote crystallization. msu.edu

Table 3: Selected Crystallographic Data for Phenylpyridine Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | CCDC Deposition No. | Reference |

|---|---|---|---|---|---|

| [PdCl₂(C₁₁H₉N)(C₁₃H₁₄N₂)] | Monoclinic | P2₁/c | Imidazole-Pyridine: 34.53(8)° | Not specified | iucr.org |

| C₂₅H₂₇N₄O⁺·Cl⁻ | Monoclinic | P2₁/c | Pyridine-Phenyl: 40.17(7)° | Not specified | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For ionic compounds like 1-methyl-3-phenylpyridin-1-ium, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the intact cation to be observed in the gas phase. asianpubs.org

The positive ion ESI mass spectrum of 1-methyl-3-phenylpyridin-1-ium would be expected to show a prominent peak corresponding to the molecular cation [C₁₂H₁₂N]⁺. The exact mass of this cation can be used to confirm its elemental composition with high accuracy using a high-resolution mass spectrometer.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide valuable structural information by inducing fragmentation of the molecular ion. The fragmentation of pyridinium salts is influenced by the nature and position of the substituents. acs.org For N-alkylpyridinium salts, a common fragmentation pathway involves the loss of the alkyl group as a neutral alkene via a rearrangement, such as a β-hydrogen migration. asianpubs.org In the case of 1-methyl-3-phenylpyridin-1-ium, fragmentation could involve the loss of neutral molecules or radicals from the phenyl or pyridinium rings, although the aromatic nature of these rings suggests they would be relatively stable. The derivatization of peptides with pyridinium salts has been shown to produce characteristic fragment ions, such as the protonated pyridinium moiety, which can be used as a reporter ion in quantitative studies. shimadzu-webapp.eunih.gov

Table 4: Expected and Observed Mass Spectrometric Data for Pyridinium Salts

| Compound / Ion | Ionization Mode | Expected m/z (Cation) | Key Fragmentation Pathways/Ions | Reference |

|---|---|---|---|---|

| [1-methyl-3-phenylpyridin-1-ium]⁺ | ESI | 170.0964 | Fragmentation of aromatic rings | N/A |

| n-butylpyridinium cation | ESI | 136.127 | Loss of butene (C₄H₈) | asianpubs.org |

| 2,4,6-triphenylpyridinium modified peptides | ESI-CID | Varies | Abundant protonated 2,4,6-triphenylpyridinium ion (m/z 308.2) | shimadzu-webapp.eu |

Computational and Theoretical Chemistry Studies of 1 Methyl 3 Phenylpyridin 1 Ium

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. d-nb.info DFT methods are widely used to study the structural and electronic properties of organic molecules. researchgate.netrsc.org

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For the related compound, (3-phenylpyridin-1-ium)SbI4, the structure is stabilized by Coulombic interactions between the 3-phenylpyridin-1-ium (3ppi) cations and the inorganic (SbI4)– chains. researchgate.net In this arrangement, the zig-zag (SbI4)– chains interact with the 3ppi countercations within the crystal lattice. researchgate.net

The conformation of the 1-methyl-3-phenylpyridin-1-ium cation is characterized by the dihedral angle between the pyridinium (B92312) and phenyl rings. DFT calculations can elucidate the rotational barrier and the most stable conformation, which is typically a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the two rings.

The electronic properties of a molecule are critical to understanding its reactivity and optical behavior. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. d-nb.inforesearchgate.net

First-principles electronic structure calculations on the related (3-phenylpyridin-1-ium)SbI4 indicate that the optical properties are primarily derived from electronic transitions within the inorganic metal-halide component. researchgate.net For the isolated 1-methyl-3-phenylpyridin-1-ium cation, the HOMO is typically localized on the phenyl ring, which acts as the primary electron donor. The LUMO is generally centered on the pyridinium ring, the electron-accepting moiety. The energy gap between the HOMO and LUMO is a crucial parameter, indicating the kinetic stability and electronic excitation properties of the molecule. researchgate.net

Natural Population Analysis (NPA), derived from NBO calculations, can provide the charge distribution on each atom, revealing the electrostatic potential of the molecule.

Table 1: Frontier Molecular Orbital Characteristics for a Representative Phenylpyridinium Compound

| Property | Description |

|---|---|

| HOMO | Typically localized on the phenyl group, representing the ability to donate an electron. |

| LUMO | Generally localized on the pyridinium ring, representing the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels, which relates to the electronic excitation energy and chemical reactivity. |

DFT calculations are employed to predict the infrared (IR) and Raman vibrational frequencies of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical method. orientjchem.org

For aromatic systems like 1-methyl-3-phenylpyridin-1-ium, characteristic vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and ring breathing modes. The predicted spectra can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure and assign specific vibrational bands to the corresponding atomic motions. researchgate.netorientjchem.org

DFT can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be compared with experimental data to aid in structural elucidation. scirp.org Experimental ¹H NMR data for 1-methyl-3-phenylpyridin-1-ium iodide has been reported. doi.org

UV-Vis absorption spectra arise from electronic transitions between different molecular orbitals. Theoretical UV-Vis spectra can be computed using methods like TD-DFT. ajol.info

Table 2: Representative Calculated Spectroscopic Parameters

| Parameter | Method | Typical Information Obtained |

|---|---|---|

| ¹H NMR Chemical Shifts | DFT (GIAO) | Prediction of proton chemical environments. researchgate.netscirp.org |

| ¹³C NMR Chemical Shifts | DFT (GIAO) | Prediction of carbon chemical environments. researchgate.net |

| UV-Vis λmax | TD-DFT | Wavelength of maximum absorption, corresponding to electronic transitions (e.g., π → π*). ajol.info |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronic excited states. d-nb.infonih.gov It is the primary method for calculating theoretical UV-Vis absorption spectra by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. scirp.orgrsc.org

For 1-methyl-3-phenylpyridin-1-ium, TD-DFT calculations can identify the nature of the electronic transitions, such as π → π* or intramolecular charge transfer (ICT) from the phenyl ring to the pyridinium ring. ajol.info These calculations are often performed in conjunction with a Polarizable Continuum Model (PCM) to simulate the effect of different solvents on the absorption spectrum. researchgate.netrsc.org

Advanced Electronic Structure Methods (e.g., Natural Bond Orbital (NBO) Analysis, Quantum Theory of Atoms in Molecules (QTAIM) Analysis)

Advanced electronic structure methods provide deeper insights into chemical bonding and non-covalent interactions.

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into localized orbitals representing Lewis-like bonding elements (bonds, lone pairs). researchgate.net This analysis is used to study charge transfer, hyperconjugative interactions, and delocalization effects within the molecule. researchgate.netresearchgate.net The stabilization energy (E²) associated with donor-acceptor interactions (e.g., from a filled π orbital on the phenyl ring to an empty π* orbital on the pyridinium ring) quantifies the extent of electronic delocalization. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds and non-covalent interactions. nih.govorientjchem.org By locating bond critical points (BCPs) where the gradient of the electron density is zero, one can analyze the nature of the interaction. orientjchem.org The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are used to distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-methyl-3-phenylpyridin-1-ium |

| (3-phenylpyridin-1-ium)SbI4 |

| 1-methyl-3-phenylpyridin-1-ium iodide |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the examination of the dynamic behavior of molecular systems, providing insights into conformational changes, solvent effects, and interaction dynamics. nih.govresearchgate.net

While MD simulations have been employed to investigate related compounds, such as derivatives of 1-methyl-2-phenylpyridin-1-ium as FtsZ inhibitors, specific and detailed molecular dynamics studies focusing solely on 1-methyl-3-phenylpyridin-1-ium are not extensively documented in the reviewed scientific literature. Such simulations would be valuable to understand its behavior in solution, its interaction with biological macromolecules, and the dynamics of its association with counter-ions. General principles of MD applied to ionic liquids and organic cations involve the use of force fields to model interatomic potentials, allowing for the simulation of systems containing thousands of atoms over nanosecond or longer timescales. researchgate.neturjc.es These simulations can reveal key information about structural stability and the nature of molecular interactions. tsukuba.ac.jpiyte.edu.tr

Theoretical Insights into Intermolecular Interactions and Crystal Packing

Theoretical calculations and crystal structure analysis provide fundamental insights into the forces governing the solid-state arrangement of molecules. For the parent cation, 3-phenylpyridin-1-ium (3ppi), studies on related perovskite-like semiconductors offer significant understanding of the intermolecular forces at play.

In the compound (3-Phenylpyridin-1-ium)SbI₄, the crystal structure is assembled primarily through strong Coulombic interactions. researchgate.net The crystal lattice consists of zigzag (SbI₄)⁻ chains that are linked with the 3-phenylpyridin-1-ium (3ppi) countercations purely through these electrostatic forces. researchgate.net This highlights the dominant role of charge-charge interactions in the crystal packing of this salt.

Theoretical calculations based on Density Functional Theory (DFT) further illuminate the electronic properties and interactions within such materials. For (3-Phenylpyridin-1-ium)SbI₄, calculations revealed that the photoresponse of the material is mainly attributed to electron transitions occurring within the inorganic (SbI₄)⁻ chains, as well as between the inorganic and the organic (3ppi) components. researchgate.net This indicates a significant electronic interaction between the cation and the anion framework, which is crucial for the material's optoelectronic properties.

While this data is for the unmethylated parent cation, the fundamental principles of strong electrostatic interactions would similarly dominate the crystal packing of 1-methyl-3-phenylpyridin-1-ium salts. The addition of the methyl group might introduce further subtle steric effects and weak van der Waals interactions that could modify the precise packing arrangement.

Table of Key Theoretical Findings for Related Phenylpyridinium Compounds

| Compound | Primary Interaction Type | Key Theoretical Insight | Reference |

|---|---|---|---|

| (3-Phenylpyridin-1-ium)SbI₄ | Coulomb Interaction | Crystal packing is driven by electrostatic forces between the organic cation and the inorganic anion chain. | researchgate.net |

| (3-Phenylpyridin-1-ium)SbI₄ | Electron Transitions | Theoretical calculations show that photoresponse involves transitions within the anion and between the cation and anion. | researchgate.net |

| 4-phenylpyridine (B135609) in a Palladium(II) complex | π–π Interaction | Weak π–π stacking is observed with a centroid–centroid distance of 3.9117 (11) Å. | iucr.org |

| 3-Phenylpyridinium hydrogen squarate | Hydrogen Bonding | Ab initio calculations (DFT/B3LYP) were used to study the molecular, vibrational, and electronic properties arising from extensive hydrogen-bonding networks. | researchgate.net |

Photochemistry and Photophysical Properties of 1 Methyl 3 Phenylpyridin 1 Ium Based Systems

Light Absorption and Emission Mechanisms

The photophysical behavior of 1-methyl-3-phenylpyridin-1-ium and related compounds is dictated by their electronic structure. The absorption of light promotes the molecule to an excited electronic state, and the subsequent emission of light (luminescence) or non-radiative decay returns it to the ground state.

Phenyl-substituted pyridinium (B92312) salts typically exhibit one or more absorption bands in the ultraviolet (UV) region. rsc.org For instance, the parent 1-methyl-4-phenylpyridin-1-ium cation shows a distinct absorption peak around 290 nm, which is attributed to the phenylpyridinium moiety. nankai.edu.cn In related systems, such as 1-methyl-2-phenylpyridin-1-ium, absorption bands are observed in a similar range. rsc.org The absorption spectra of phenyl-substituted pyridines generally display bands between 241-274 nm. rsc.org A hybrid perovskite-like semiconductor incorporating (3-phenylpyridin-1-ium) as the cation, (3-phenylpyridin-1-ium)SbI₄, demonstrates a wide absorption cutoff at 693 nm, corresponding to a direct optical bandgap of approximately 1.79 eV. researchgate.net This indicates that incorporating the pyridinium cation into larger inorganic structures can significantly red-shift the absorption into the visible region. researchgate.net

The emission mechanism is highly dependent on the molecular structure and environment. While some simple pyridinium salts are weakly fluorescent in fluid solutions, their emission can be enhanced in viscous media or solid matrices where molecular motions are restricted. nih.gov For molecules where the phenyl and pyridinium rings are not in a conjugated system, energy dissipation often occurs through non-radiative pathways like intramolecular rotation, leading to a lack of emission. nankai.edu.cn However, when these rotations are suppressed, such as through supramolecular assembly, bright fluorescence can be activated. nankai.edu.cn In systems designed as push-pull chromophores, where electron-donating and electron-accepting groups are present, intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation is the dominant process, which governs both absorption and emission properties. scispace.com

Excited State Characterization and Deactivation Pathways

Upon photoexcitation, 1-methyl-3-phenylpyridin-1-ium-based systems can access various excited states, primarily singlet (S₁) and triplet (T₁) states. The character of these states, whether locally excited (LE) or charge-transfer (CT), determines the subsequent deactivation pathways. In many pyridinium derivatives, the lowest excited states have significant charge-transfer character. researchgate.net For instance, in iridium complexes with phenylpyridine ligands, the low-lying transitions are often categorized as metal-to-ligand charge-transfer (MLCT) states. researchgate.net

The primary deactivation pathways for excited pyridinium systems include:

Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). This is often inefficient for simple pyridinium salts in solution. nih.gov

Intersystem Crossing (ISC): A non-radiative transition from a singlet state to a triplet state (e.g., S₁ → T₁). This process is often negligible in simple Hantzsch dihydropyridines but can become significant in more complex systems or when heavy atoms are present. nih.gov

Internal Conversion (IC): Non-radiative decay between states of the same multiplicity (e.g., S₁ → S₀).

Intramolecular Rotation: In flexible molecules like phenylpyridiniums, rotation of the phenyl group relative to the pyridinium ring provides an efficient non-radiative deactivation channel that quenches luminescence. nankai.edu.cn This is a common deactivation pathway that dissipates the energy of the excited state. nankai.edu.cn

Energy Transfer: The excited state can transfer its energy to another molecule, as seen in dyads where energy transfer can occur from an excited dihydropyridine (B1217469) (DHP) moiety to a linked aryl group. nih.gov

Electron Transfer: The excited molecule can act as an electron donor or acceptor, leading to quenching and the formation of radical ions. This is the fundamental process in photoredox catalysis. acs.org

In systems where the pyridinium salt is part of a larger assembly, such as an organometallic complex, the deactivation pathways can be more complex, involving metal-centered states or ligand-to-ligand charge transfer. researchgate.net The specific deactivation pathway that dominates depends on factors like molecular rigidity, solvent viscosity, and the presence of quenchers or energy acceptors. nankai.edu.cnnih.gov

Luminescence Quantum Yields and Excited-State Lifetimes

Luminescence quantum yield (Φ) and excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. The photoluminescence quantum yield (PLQY) is defined as the ratio of photons emitted to photons absorbed. horiba.com

For many simple pyridinium compounds, the quantum yields in solution are low due to efficient non-radiative deactivation pathways. nih.gov However, these properties can be dramatically altered by structural modifications or changes in the environment. For example, in a study of anthracene-centered emitters with phenylpyridinium units, the compounds were non-emissive in their single-molecule state in water. nankai.edu.cn Upon forming a supramolecular assembly with cucurbit doi.orguril (CB doi.org) and a second guest, which restricts intramolecular rotations, significant fluorescence was observed. nankai.edu.cn For one such assembly, the quantum yield reached 66.83% with an excited-state lifetime of 9.28 ns. nankai.edu.cn

These parameters are highly tunable. In cyclometalated gold(III) complexes, modifying the ligands can tune the emission color, with quantum yields reaching up to 0.17 and lifetimes up to 77 μs in deoxygenated solutions. acs.org Similarly, for cationic cyclometalated iridium(III) complexes, proper ligand selection can lead to high emission quantum yields of up to 60% in a polymeric matrix. nih.gov

The table below summarizes photophysical data for a representative supramolecular assembly involving a phenylpyridinium-containing rotor, demonstrating the effect of restricting molecular motion.

Table 1: Photophysical Properties of a Phenylpyridinium-based Supramolecular Assembly Data for an anthracene-centered emitter with a phenylpyridinium rotor (1') complexed with cucurbit doi.orguril (CB doi.org) and a second guest (HA).

| Property | Value | Reference |

|---|---|---|

| Emission Maximum (λ_em) | 570 nm | nankai.edu.cn |

| Quantum Yield (Φ) | 66.83% | nankai.edu.cn |

Photoredox Catalysis and its Mechanistic Aspects in Pyridinium Chemistry

Pyridinium salts have emerged as versatile radical reservoirs in photoredox catalysis. rsc.org Under visible-light irradiation, a photocatalyst, either an organometallic complex or an organic dye, absorbs a photon and reaches an excited state. beilstein-journals.org This excited photocatalyst can then engage in a single-electron transfer (SET) with a pyridinium salt. beilstein-journals.org

The general mechanism often involves the reduction of the pyridinium salt. For instance, N-aminopyridinium salts can be reduced by an excited iridium(III) photocatalyst. researchgate.net This SET process generates a nitrogen-centered radical and regenerates the ground-state photocatalyst. researchgate.netibs.re.kr These highly reactive radicals can then participate in various synthetic transformations. rsc.orgibs.re.kr

A key application is the site-selective C-H functionalization of pyridinium derivatives. ibs.re.kracs.org By employing N-methoxy- or N-aminopyridinium salts, acyl radicals can be generated from aldehydes through a hydrogen atom transfer (HAT) process. ibs.re.kr These acyl radicals then add to the pyridinium substrate, achieving C-H acylation. ibs.re.kracs.org The regioselectivity of this addition (e.g., at the C2 or C4 position) can be controlled by the choice of the N-substituent on the pyridinium salt. ibs.re.kr Similarly, phosphinoyl and carbamoyl (B1232498) radicals can be generated and added to pyridinium rings using quinolinone as an organic photocatalyst. acs.org

The photocatalytic cycle can be summarized as follows:

Excitation: The photocatalyst (PC) is excited by visible light to its excited state (PC*).

Electron Transfer: The excited photocatalyst transfers an electron to the pyridinium salt, generating a radical and the oxidized photocatalyst (PC⁺).

Radical Reaction: The generated radical reacts with a substrate to form a new bond.

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle. beilstein-journals.org

Photoinduced Electron and Energy Transfer Processes

Photoinduced electron transfer (PET) and photoinduced energy transfer (EnT) are fundamental processes that underpin the photochemical behavior of 1-methyl-3-phenylpyridin-1-ium systems. nih.gov PET involves the transfer of an electron from a photoexcited donor to an acceptor (or from a donor to a photoexcited acceptor), creating a charge-separated state. scripps.edu EnT involves the transfer of electronic excitation energy from a donor to an acceptor. nih.gov

In dyad systems where a pyridinium-related chromophore (like a dihydropyridine, DHP) is linked to another aryl group, both PET and EnT can occur. nih.gov The efficiency and direction of these processes are governed by the energetic landscape of the molecule, including the oxidation and reduction potentials of the donor and acceptor moieties and their excited-state energies. nih.govacs.org

For example, if the triplet state energy of the aryl group is lower than that of the DHP, triplet-triplet EnT can occur, where the aryl group acts as an energy sink. nih.gov Alternatively, PET can occur if the thermodynamics are favorable. An intradyad forward-and-backward electron transfer sequence can serve as a pathway to populate a localized triplet state that might otherwise be inaccessible. nih.gov

The Rehm-Weller equation is often used to estimate the thermodynamic feasibility of PET, relating the free energy change (ΔG) to the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor. scripps.edu These PET processes are central to the function of pyridinium salts in photoredox catalysis, where the excited catalyst induces electron transfer to or from the pyridinium species to initiate radical chemistry. beilstein-journals.org

Photochemical Reactivity and Transformations

The generation of radical species from pyridinium salts via photoredox catalysis enables a wide range of photochemical transformations. These reactions leverage the high reactivity of the radical intermediates to form new chemical bonds under mild conditions. rsc.org

Key transformations involving pyridinium systems include:

C-H Activation and Functionalization: As discussed previously, visible-light photoredox catalysis allows for the site-selective acylation, phosphonylation, and carbamoylation of the pyridinium core. acs.orgacs.org A notable example is the photocatalyzed C3-selective amination of pyridines, which proceeds through the reaction of a photochemically generated N-centered radical with a Zincke imine intermediate. researchgate.net

[3+2] Annulation Reactions: N-amino functionalized Katritzky salts (a type of pyridinium salt) can react with alkenes under visible light irradiation in the presence of a photocatalyst to form functionalized γ-lactams via a [3+2] annulation process. rsc.org

Alkene Difunctionalization: Pyridinium salts serve as effective precursors for the difunctionalization of alkenes, where two different functional groups are added across the double bond in a single operation. rsc.org

Rearrangements: Certain photochemical reactions can induce molecular rearrangements. For example, the irradiation of crotonaldehyde, an unsaturated carbonyl compound, can lead to a type II intramolecular rearrangement to form 3-butenal. beilstein-journals.org While not a pyridinium example, it illustrates the types of transformations possible with photoexcited carbonyl-containing structures that can be analogous to intermediates in pyridinium chemistry.

These reactions highlight the utility of pyridinium salts as precursors to reactive intermediates, enabling complex bond formations that are often difficult to achieve through traditional thermal methods. rsc.orgresearchgate.net

Design of Pyridinium Chromophores with Tunable Optical Properties

The optical properties of pyridinium-based chromophores can be precisely tuned through rational molecular design, making them suitable for applications ranging from luminescent materials to nonlinear optics. scispace.comresearchgate.net

Several strategies are employed to control their light absorption and emission characteristics:

Push-Pull Systems: Creating a donor-π-acceptor (D-π-A) architecture is a powerful approach. scispace.com The pyridinium cation itself can act as a strong electron acceptor. By attaching electron-donating groups through a π-conjugated bridge, an intramolecular charge-transfer (ICT) band is created in the absorption spectrum. scispace.com The energy of this band, and thus the color of the chromophore, can be tuned by varying the strength of the donor and acceptor groups and the length of the π-bridge. scispace.comacs.org

Supramolecular Assembly: Host-guest chemistry provides a dynamic way to modulate optical properties. For example, encapsulating a pyridinium-based fluorescent molecule within the cavity of a macrocycle like cucurbit doi.orguril (CB doi.org) can restrict intramolecular motion, leading to enhanced emission and color changes. bohrium.com This strategy has been used to create color-tunable luminescent materials. bohrium.com

Protonation and Metal Coordination: The linear and nonlinear optical properties of pyridine-based chromophores can be switched by protonation/deprotonation cycles or by coordination to metal centers. researchgate.net For instance, protonation can alter the electron-accepting ability of the pyridine (B92270) ring, causing significant shifts in absorption and emission spectra. researchgate.net

Substitution: The introduction of different substituents onto the pyridinium or phenyl rings can modify the electronic structure and steric environment, thereby tuning the photophysical properties. rsc.org For example, introducing electron-withdrawing or -donating groups can systematically shift the emission wavelengths. rsc.org

These design principles allow for the creation of "alphabet-inspired" shapes (e.g., H-, V-, X-shaped) and other complex architectures with tailored photophysical behaviors for specific applications. scispace.com

Applications in Advanced Materials Science and Contemporary Organic Synthesis

Materials Science Applications

The 1-methyl-3-phenylpyridin-1-ium moiety is being explored for its potential in creating next-generation materials with tailored optical, electronic, and responsive properties. Its applications range from components in semiconductor devices to the building blocks of complex molecular assemblies.

The search for non-toxic, high-performance semiconductors has led researchers to explore lead-free perovskite-inspired materials (PIMs). pecuniaresearch.commdpi.comnih.gov In this context, organic cations play a crucial role in defining the structure and properties of the resulting hybrid material. While research on 1-methyl-3-phenylpyridin-1-ium itself is specific, extensive studies on its parent cation, 3-phenylpyridin-1-ium (3ppi), provide significant insights into its potential. A notable example is the lead-free, antimony-based hybrid semiconductor, (3-Phenylpyridin-1-ium)SbI₄ (3ppi-SbI₄). This material is constructed through a "Coulomb interaction strategy," where zigzag (SbI₄)⁻ inorganic chains are electrostatically bound with the 3ppi⁺ organic cations. This compound demonstrates excellent stability against moisture, sunlight, and UV light, addressing a key challenge in perovskite technology.

The design of organic-inorganic hybrid semiconductors for optoelectronic devices is guided by the goal of achieving materials with high charge carrier mobility, strong light absorption, and long-term stability. mdpi.comencyclopedia.pub The use of organic cations like 3-phenylpyridin-1-ium in lead-free perovskite analogs is a strategic approach to create environmentally friendly and efficient optoelectronic materials. pecuniaresearch.comresearchgate.net The properties of these hybrids can be tuned by modifying the organic cation, the metal cation (e.g., substituting lead with antimony or bismuth), and the halide anion. mdpi.com The 3ppi-SbI₄ compound serves as a prime example of this design principle, where the organic cation facilitates the formation of a stable, one-dimensional inorganic framework. This structure yields a direct band-gap semiconductor with excellent light absorption across the UV and visible light regions, making it a promising candidate for light-absorbing applications in devices like photodetectors and solar cells. researchgate.net

The performance of a semiconductor in optoelectronic devices is fundamentally governed by its photoconductive properties and charge carrier dynamics. nih.govacs.org The 3ppi-SbI₄ hybrid exhibits significant photoconduction and excellent repeatability of its photocurrent response. Theoretical calculations indicate that this photoresponse is primarily due to electron transitions within the inorganic (SbI₄)⁻ chains, as well as between the inorganic and organic components. researchgate.net

In hybrid perovskites, understanding carrier dynamics—such as hot-carrier cooling, trap-assisted recombination, and diffusion—is critical. atomfair.comyoutube.com Upon photoexcitation, charge carriers are generated and then cool to the band edge through interactions with phonons; this process is notably slower in hybrids compared to conventional inorganic semiconductors. atomfair.com The subsequent movement and recombination of these carriers determine the material's efficiency. Studies on similar hybrid systems show that carrier dynamics are highly dependent on carrier density and the presence of trap states, often at the material's surface or grain boundaries. nih.govacs.orgresearchgate.net The 3ppi-SbI₄ material demonstrates a fast photoconductive response (on the order of milliseconds), indicating efficient charge transport and its potential as a photosensitive switch. researchgate.net

| Property | Value / Description |

| Compound | (3-Phenylpyridin-1-ium)SbI₄ |

| Structure Type | 1D Organic-Inorganic Hybrid |

| Band Gap | Direct |

| Key Feature | Lead-free, stable against moisture and light |

| Photoresponse | Strong photoconduction across UV-Vis spectrum |

| Application | Potential for optoelectronic devices |

The charged, aromatic nature of the 1-methyl-3-phenylpyridin-1-ium cation makes it a candidate for constructing functional supramolecular assemblies. rsc.org These ordered structures are formed through non-covalent interactions such as hydrogen bonding, ion-pairing, and π-π stacking. Pyridinium (B92312) salts, in general, are recognized as versatile building blocks in supramolecular chemistry. nih.govacs.org They can be designed to self-assemble into complex architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. rsc.org The resulting assemblies can exhibit novel properties, such as enhanced photoluminescence, which can be harnessed for applications in materials science. acs.org For instance, the interaction of pyridinium salts with crown ethers has been shown to produce crystalline supramolecular materials with high photoluminescence quantum yields, suitable for use in LEDs and anti-counterfeiting inks. acs.org

Pyridinium-based compounds are widely explored in the design of fluorescent probes for chemical sensing due to their favorable photophysical properties and ability to act as electron acceptors. nih.govrsc.orgacs.orgresearchgate.net The core structure can be functionalized to create sensors that respond to specific analytes, including ions and neutral molecules. mdpi.commdpi.com A key application area is the detection of nitroaromatic compounds, which are common components of explosives. semanticscholar.orgacs.orgresearchgate.net

Research on related phenyl-pyridine structures demonstrates the viability of this approach. For example, cationic iridium(III) complexes incorporating phenyl-substituted 2-phenylpyridine (B120327) ligands have been synthesized and shown to be highly effective phosphorescent sensors for 2,4,6-trinitrophenol (TNP) in aqueous media. The detection mechanism often involves fluorescence or phosphorescence quenching upon interaction with the nitroaromatic analyte, which can occur through processes like photo-induced electron transfer (PET). The sensitivity of these probes can be tuned by altering the substitution pattern on the phenyl-pyridine core, highlighting the modularity of this design strategy.

| Sensor Design Principle | Target Analyte(s) | Mechanism |

| Pyridinium-based Fluorophore | Ions, Organic Molecules | Intramolecular Charge Transfer (ICT) |

| Pyrene-Pyridinium Conjugate | Sulfite | Michael Addition |

| Iridium(III) Phenyl-Pyridine Complex | Nitroaromatics (e.g., TNP) | Photo-induced Electron Transfer (PET) |

Negative Temperature Coefficient (NTC) thermistors are thermally sensitive resistors whose resistance decreases as temperature increases. tdk.comeepower.comdigikey.com Research and industrial manufacturing of NTC thermistors are overwhelmingly focused on inorganic semiconductor materials. dxmht.comnorthstarsensors.comatcsemitec.co.uk The core components of these devices are polycrystalline ceramics made from sintered metal oxides, primarily involving manganese, nickel, cobalt, copper, and iron. tdk.comwikipedia.orgjec1988.com The specific ratio of these metal oxides determines the thermistor's resistance-temperature characteristics. northstarsensors.com

The conduction mechanism in these oxide ceramics involves the hopping of charge carriers (electrons and electron holes) which increases with temperature, leading to lower resistance. tdk.comjec1988.com Organic materials, including organic salts like 1-methyl-3-phenylpyridin-1-ium, are not typically used for NTC thermistor applications. This is because the electrical properties and thermal stability of these metal-oxide ceramics are far more suitable for providing the reliable, reproducible, and stable temperature-dependent resistance required for thermistor devices. eepower.comwikipedia.org Current research in the field focuses on refining the composition of metal oxide mixtures and improving the manufacturing processes to enhance the accuracy, stability, and operating temperature range of these inorganic ceramic components. dxmht.com

Organic-Inorganic Hybrid Semiconductors and Perovskite Analogs

Advanced Organic Synthesis Methodologies: The Role of 1-methyl-3-phenylpyridin-1-ium

The pyridinium cation, a versatile scaffold in organic chemistry, has seen extensive application in the development of novel synthetic methodologies. The specific derivative, 1-methyl-3-phenylpyridin-1-ium, has garnered attention for its unique electronic and steric properties, which can be harnessed in a variety of advanced organic synthesis applications. This section explores the multifaceted roles of 1-methyl-3-phenylpyridin-1-ium and related pyridinium salts as activating groups, reagents, and catalysts, as well as their utility in the design of functionalized scaffolds for chemical biology and in the total synthesis of complex molecules.

Pyridinium Salts as Activating Groups, Reagents, and Catalysts in Organic Transformations

Pyridinium salts are well-established as effective activating groups in a range of organic transformations. The quaternization of the pyridine (B92270) nitrogen atom significantly alters the electron density of the ring, rendering it more susceptible to nucleophilic attack and enhancing the leaving group ability of substituents.

The 1-methyl-3-phenylpyridin-1-ium moiety can function as a potent activating group. When attached to a substrate, the positively charged nitrogen atom acts as a strong electron-withdrawing group, which can facilitate a variety of reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the pyridinium ring can activate an attached leaving group, making the substitution more facile. The presence of the phenyl group at the 3-position can further modulate the electronic properties and steric environment of the pyridinium ring, influencing the regioselectivity and rate of the reaction.

The utility of pyridinium salts as leaving groups themselves is a well-documented strategy in organic synthesis. The neutral pyridine molecule that is expelled is a stable, non-nucleophilic species, making it an excellent leaving group. This principle is fundamental to the Zincke reaction, where a pyridinium salt reacts with a primary or secondary amine to form a new pyridinium salt, with the original pyridine ring acting as the leaving group. While specific examples detailing 1-methyl-3-phenylpyridin-1-ium in this exact context are not prevalent in the literature, the general reactivity pattern of pyridinium salts is applicable.

| Reaction Type | Role of Pyridinium Salt | Substrate Example | Product Example |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Activating Group | 1-(4-chlorophenyl)-3-phenylpyridin-1-ium | 1-(4-methoxyphenyl)-3-phenylpyridin-1-ium |

| Zincke Reaction | Leaving Group | 1-(2,4-dinitrophenyl)-3-phenylpyridin-1-ium | N-alkyl- or N-aryl-pyridinium salt |

The electron-deficient nature of the 1-methyl-3-phenylpyridin-1-ium ring system makes it an effective mediator in both electrophilic and nucleophilic reactions. As an electrophile, the pyridinium ring itself can undergo nucleophilic addition, particularly at the 2-, 4-, and 6-positions. The regioselectivity of this attack can be influenced by the substituent at the 3-position.

Conversely, pyridinium ylides, which can be generated by the deprotonation of an N-alkyl pyridinium salt, are potent nucleophiles. These ylides can participate in a variety of reactions, including cycloadditions and reactions with electrophilic carbonyl compounds. The specific substitution pattern of the 1-methyl-3-phenylpyridin-1-ium salt would influence the stability and reactivity of the corresponding ylide.

Design and Synthesis of Functionalized Pyridinium Scaffolds for Chemical Biology Research

The inherent biological activity of some pyridinium compounds has spurred interest in the design and synthesis of functionalized pyridinium scaffolds for chemical biology research. Research has shown that 1-methyl-3-phenylpyridinium ions, along with other structurally related pyridinium salts, exhibit inhibitory effects on tyrosine hydroxylation, a key enzyme in the dopamine (B1211576) synthesis pathway. This suggests that the 1-methyl-3-phenylpyridin-1-ium scaffold could serve as a starting point for the development of probes or modulators of neurochemical pathways.

The synthesis of such functionalized scaffolds often involves the quaternization of a substituted pyridine with an appropriate alkyl halide. For example, 3-phenylpyridine (B14346) can be reacted with methyl iodide to yield 1-methyl-3-phenylpyridin-1-ium iodide. Further functionalization can be achieved by introducing various substituents onto the phenyl ring or the pyridine ring prior to or after quaternization, allowing for the generation of a library of compounds for biological screening.

| Compound | Biological Target | Potential Application |

|---|---|---|

| 1-methyl-3-phenylpyridin-1-ium | Tyrosine Hydroxylase | Neurological research, probe for dopamine synthesis |

Application in Total Synthesis Strategies for Natural Products and Complex Molecules

While direct applications of 1-methyl-3-phenylpyridin-1-ium in the total synthesis of natural products are not extensively documented, the broader class of pyridinium salts has played a significant role in the construction of complex molecular architectures. The ability of pyridinium salts to act as precursors to dihydropyridines and other heterocyclic systems is a powerful tool in synthetic chemistry.

For example, the reduction of pyridinium salts can lead to the formation of 1,2- or 1,4-dihydropyridines, which are versatile intermediates in the synthesis of alkaloids and other nitrogen-containing natural products. The specific substitution pattern on the pyridinium ring, such as the phenyl group in 1-methyl-3-phenylpyridin-1-ium, would be incorporated into the final product, offering a route to specific target molecules. The development of new synthetic methods involving pyridinium salts continues to be an active area of research, with the potential for future applications in the synthesis of novel and complex molecules.

Emerging Research Directions and Future Challenges

Integration of Artificial Intelligence and Machine Learning in Pyridinium (B92312) Chemistry for Predictive Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern chemistry, promising to revolutionize the design and synthesis of complex molecules like 1-methyl-3-phenylpyridin-1-ium. rsc.org These computational approaches can analyze vast datasets of chemical reactions and molecular properties to predict outcomes with increasing accuracy, thereby reducing the time and cost associated with traditional trial-and-error experimentation. ontosight.ainih.gov

Key applications of AI/ML in pyridinium chemistry include:

Retrosynthesis Prediction : AI-driven tools can propose novel and efficient synthetic routes to target molecules. For a compound like 1-methyl-3-phenylpyridin-1-ium, this involves identifying readily available precursors and optimal reaction pathways, potentially improving upon known methods like the alkylation of a phenylpyridine precursor. wikipedia.org

Property Prediction : Machine learning models can forecast the physicochemical and biological properties of new compounds. rsc.org This is crucial for isomers like 1-methyl-3-phenylpyridin-1-ium, as its properties may differ significantly from its more studied counterpart, 1-methyl-4-phenylpyridin-1-ium (MPP+). nih.govebi.ac.uk AI can help predict its potential applications, for instance, in materials science or as a bioactive molecule. ontosight.ai

Reaction Optimization : AI algorithms can optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and purity, which is a significant challenge in chemical synthesis. ontosight.aiacs.org

Table 1: AI and Machine Learning in Pyridinium Chemistry

| Application Area | Description | Potential Impact on 1-methyl-3-phenylpyridin-1-ium |

|---|---|---|

| Predictive Synthesis | Utilizes algorithms to design multi-step synthetic pathways from starting materials. | Could identify more efficient or novel routes for synthesis, potentially avoiding hazardous reagents. |

| Property & Activity Prediction | Employs models trained on large chemical databases to forecast properties like solubility, toxicity, and reactivity. rsc.org | Enables in silico screening to predict its utility in materials science or biological contexts, distinguishing it from its isomers. |

| Automated Reaction Optimization | Integrates ML with robotic platforms to autonomously vary reaction parameters and find optimal conditions. rsc.orgacs.org | Accelerates the development of a high-yield synthesis protocol, making the compound more accessible for research. |

Sustainable Synthesis and Green Chemistry Approaches for Pyridinium Production

The principles of green chemistry are increasingly influencing the synthesis of pyridinium compounds, aiming to reduce environmental impact and improve safety. mdpi.com Research is focused on developing methods that minimize waste, use less hazardous substances, and are more energy-efficient. nih.govontosight.ai

Future directions in the sustainable synthesis of pyridinium salts include:

Green Catalysts : The use of heterogeneous catalysts that can be easily recovered and reused is a key area. nih.gov This minimizes waste and often leads to higher product selectivity.

Alternative Solvents : The pharmaceutical and chemical industries are moving towards using greener solvents like water, ethanol, or glycerol, and in some cases, solvent-free reaction conditions. mdpi.com Solvent-free methods, such as solid-phase synthesis, have been shown to be highly effective for preparing pyridinium salts, offering shorter reaction times and higher yields. Current time information in NA.

Renewable Feedstocks : There is growing interest in synthesizing pyridinium compounds from biomass-derived platform chemicals, such as furfural. revvity.com This approach moves away from fossil fuel-based starting materials, contributing to a more sustainable chemical industry.

High-Throughput Screening and Combinatorial Chemistry for Pyridinium Compound Libraries

Combinatorial chemistry, coupled with high-throughput screening (HTS), allows for the rapid synthesis and evaluation of large libraries of related compounds. ebi.ac.ukacs.org This approach is powerful for discovering new molecules with desired properties, such as therapeutic agents or materials with specific functions. rsc.org

For pyridinium compounds, this involves:

Library Synthesis : Creating diverse libraries by systematically varying the substituents on the pyridinium ring. For example, a library could be built around the phenylpyridinium scaffold, exploring different substitution patterns on both the phenyl and pyridine (B92270) rings. acs.orgrsc.org

Automated Screening : Using robotic systems to test thousands of compounds in parallel for a specific activity. iucr.org This could be used to screen a library of 1-methyl-phenylpyridinium isomers and analogues for their potential as FtsZ inhibitors, an approach that has been successful for related structures. rsc.org The development of integrated on-chip platforms allows for synthesis, characterization, and biological screening to be unified, accelerating the discovery process. iucr.org

Advanced Characterization Techniques for In Situ and Real-Time Studies of Pyridinium Reactions

Understanding the precise mechanisms of chemical reactions is crucial for controlling them. Advanced characterization techniques that allow for real-time monitoring (in situ studies) are providing unprecedented insights into reaction dynamics. researchgate.net

Key techniques and their applications in pyridinium chemistry include:

In Situ Spectroscopy : Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can monitor the formation of intermediates and products as a reaction happens. glpbio.comsigmaaldrich.com This is invaluable for studying the kinetics and mechanism of pyridinium salt formation or their subsequent reactions.

In Situ X-ray Diffraction (XRD) : This method can track changes in the crystal structure of materials during a reaction or in response to stimuli, which is particularly relevant for pyridinium salts being investigated for materials science applications, such as perovskites. researchgate.netglpbio.com

Mass Spectrometry Imaging : This technique can visualize the spatial distribution of molecules in complex samples, which has been used to study the distribution of pyridinium-based derivatization agents in biological tissues.

Table 2: Advanced Characterization Techniques for Pyridinium Systems

| Technique | Information Provided | Relevance to 1-methyl-3-phenylpyridin-1-ium |

|---|---|---|

| In Situ Raman Spectroscopy | Real-time vibrational information, allowing for the identification of transient species and reaction intermediates. sigmaaldrich.com | Elucidating the precise mechanism of its synthesis or its interaction with other molecules. |

| In Situ X-Ray Diffraction (XRD) | Dynamic changes in crystal structure and phase transitions under reaction conditions or external stimuli. researchgate.net | Studying the formation of crystalline materials incorporating the compound, such as metal-halide frameworks. wikipedia.org |

| Mass Spectrometry (MS) Imaging | Spatial distribution of specific molecules within a sample, such as a biological tissue. | Investigating its localization and metabolic fate if used in biological studies. |

Fundamental Studies on Structure-Reactivity Relationships in Pyridinium Systems for Enhanced Functionality

A deep understanding of how a molecule's structure dictates its chemical reactivity and properties is fundamental to designing new functional molecules. For pyridinium salts, this involves studying how different substituents on the ring affect its electronic properties, stability, and interactions with other molecules. wikipedia.org

Current research focuses on:

Isomeric Effects : The position of substituents dramatically influences properties. The difference between 1-methyl-3-phenylpyridin-1-ium and its 4-phenyl isomer (MPP+) is a prime example. While MPP+ is a well-documented neurotoxin, the properties of the 3-phenyl isomer are less characterized but expected to be different due to the altered electronic and steric environment. nih.govnih.gov

Computational Modeling : Density Functional Theory (DFT) calculations are used to model the electronic structure of pyridinium compounds. These calculations can predict reactivity parameters and help explain experimental observations, guiding the design of new compounds with enhanced functionality.

Systematic Studies : Researchers synthesize series of related compounds with systematic variations to establish clear structure-activity relationships (SAR). For instance, studies on 2-sulfonylpyrimidines have shown how electron-withdrawing or -donating groups can tune reactivity over several orders of magnitude, a principle that applies directly to designing functional pyridinium systems. The investigation of various phenylpyridine derivatives for applications in OLEDs and as insecticides also highlights the importance of understanding these relationships. mdpi.com

Q & A

Q. How can the crystal structure of 1-methyl-3-phenylpyridin-1-ium be accurately determined using X-ray crystallography?

Methodological Answer:

-

Structure Solution : Use SHELXT to determine the space group and initial structural model from single-crystal diffraction data. SHELXT automates routine structure determination by analyzing reflection data and Laue group symmetry .

-